molecular formula C10H11BrFN B13027020 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13027020
M. Wt: 244.10 g/mol
InChI Key: AIJXLYPSAJHLFZ-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated tetrahydronaphthalene amine derivative with bromine and fluorine substituents at positions 5 and 7, respectively. Its molecular formula is C₁₀H₁₁BrFN, with a molecular weight of 244.11 g/mol (calculated). The stereochemistry (R/S configuration) and substitution pattern significantly influence its physicochemical and biological behavior .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

5-bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2

InChI Key

AIJXLYPSAJHLFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Bromination

  • Reaction Type: Electrophilic aromatic substitution.
  • Reagents: Bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS).
  • Conditions: Typically conducted in an inert solvent like dichloromethane or acetic acid, at controlled temperatures (0–25°C) to avoid overbromination.
  • Selectivity: Directed to the 5-position on the tetrahydronaphthalene ring due to electronic and steric effects of existing substituents.
  • Notes: The presence of the amine group can influence reactivity; protection or adjustment of pH may be necessary to prevent side reactions.

Fluorination

  • Reaction Type: Electrophilic or nucleophilic fluorination.
  • Reagents: Fluorine sources such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.
  • Conditions: Mild temperatures (0–40°C) in polar aprotic solvents like acetonitrile or DMF, often with catalysts to enhance regioselectivity.
  • Selectivity: Fluorination is targeted at the 7-position, influenced by the electronic environment shaped by bromine and amine substituents.
  • Notes: Fluorination is challenging due to fluorine’s high reactivity; careful optimization is required to avoid multiple substitutions or decomposition.

Amination and Stereochemical Control

  • Reaction Type: Introduction or preservation of the primary amine group.
  • Reagents: Starting from amine-containing precursors or via reductive amination if the amine is introduced late.
  • Conditions: Use of mild reducing agents such as sodium borohydride or catalytic hydrogenation to maintain tetrahydronaphthalene saturation and stereochemistry.
  • Stereochemistry: Chiral catalysts or chiral auxiliaries may be employed to obtain (S)- or (R)-enantiomers, which are critical for biological activity.
Step Reagents/Conditions Temperature (°C) Solvent Notes
Bromination Br₂ or NBS, inert atmosphere 0–25 Dichloromethane, AcOH Control pH to protect amine
Fluorination Selectfluor, NFSI, or elemental fluorine 0–40 Acetonitrile, DMF Use catalysts for regioselectivity
Amination Reductive amination or amine precursor Room temp to 50 Ethanol, THF Chiral catalysts for stereochemistry

Industrial synthesis involves:

  • Use of continuous flow reactors for precise control of bromination and fluorination steps.
  • Advanced purification techniques such as crystallization, chromatography, and distillation to achieve high purity.
  • Safety protocols for handling halogenating agents and fluorine sources due to their toxicity and reactivity.
  • Optimization of reaction times and temperatures to maximize yield and minimize by-products.
  • The selective bromination at the 5-position and fluorination at the 7-position is facilitated by the electronic effects of the amine and the tetrahydronaphthalene ring system.
  • Studies show that the presence of both bromine and fluorine atoms enhances the compound’s chemical stability and potential biological activity.
  • Stereochemical purity is critical; the (S)-enantiomer has been synthesized with higher yields using chiral catalysts and demonstrates distinct biological properties compared to the racemic mixture or (R)-enantiomer.
  • Alternative halogenation patterns (e.g., chlorine instead of fluorine or iodine instead of bromine) have been explored but show different reactivity and biological profiles, underscoring the importance of precise halogen placement.
Preparation Step Reagents/Agents Key Conditions Outcome/Notes
Bromination Br₂, NBS 0–25°C, inert solvent Selective 5-position bromination
Fluorination Selectfluor, NFSI, elemental F₂ 0–40°C, polar aprotic Selective 7-position fluorination
Amination Reductive amination, amine precursor Mild reducing agents, chiral catalysts Stereochemically controlled primary amine

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium azide) .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a therapeutic agent. Its structure is similar to known pharmacophores that exhibit activity against various diseases:

  • Antidepressant Activity : Research indicates that compounds with similar structures may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have explored its potential as an antidepressant or anxiolytic agent.
  • Anticancer Properties : Some derivatives of tetrahydronaphthalene compounds have shown cytotoxic effects against cancer cell lines. The halogen substitutions may enhance the compound's ability to interact with specific cellular targets involved in tumor growth.

Neuropharmacology

The compound's ability to cross the blood-brain barrier suggests potential applications in neuropharmacology. Its interactions with receptors in the central nervous system could lead to developments in treatments for neurological disorders such as:

  • Alzheimer's Disease : Investigations into cholinergic modulation may reveal how this compound can influence cognitive functions.
  • Parkinson's Disease : Similarities with dopaminergic agents warrant further exploration into its effects on dopamine receptors.

Material Science

Beyond biological applications, 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can be utilized in material science:

  • Organic Electronics : The compound's electronic properties may allow it to be used as a semiconductor material or in organic light-emitting diodes (OLEDs). Its structural characteristics can be tailored for enhanced conductivity or luminescence.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry examined several tetrahydronaphthalene derivatives and their effects on serotonin reuptake inhibition. The findings suggested that modifications at the 5 and 7 positions significantly influenced binding affinity and selectivity towards serotonin transporters.

Case Study 2: Anticancer Activity

In vitro studies reported in Cancer Research demonstrated that certain brominated tetrahydronaphthalene derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Tetrahydronaphthalen-amines

The table below compares key structural analogs based on halogen substitution patterns:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
5-Bromo-7-fluoro-1,2,3,4-THN-1-amine Br (5), F (7) C₁₀H₁₁BrFN 244.11 Hydrochloride form available (CAS: 1810070-15-5); enantiomers synthesized
(S)-6-Bromo-5-fluoro-1,2,3,4-THN-1-amine Br (6), F (5) C₁₀H₁₁BrFN 244.11 CAS: 1259674-78-6; chiral purity confirmed via HPLC
5-Fluoro-1,2,3,4-THN-1-amine hydrochloride F (5) C₁₀H₁₂FN·HCl 201.67 (free base) CID 16244331; predicted collision cross-section data available
(R)-5,7-Dibromo-1,2,3,4-THN-1-amine Br (5,7) C₁₀H₁₁Br₂N 305.01 Purity ≥95%; investigated for enantioselective synthesis
(R)-7-Bromo-1,2,3,4-THN-1-amine Br (7) C₁₀H₁₂BrN 226.11 CAS: 794507-89-4; chiral resolution via column chromatography

Key Observations :

  • Substituent Position : The position of halogens (Br, F) modulates steric and electronic effects. For example, 5-Bromo-7-fluoro derivatives may exhibit distinct receptor binding compared to 6-Bromo-5-fluoro isomers due to altered spatial orientation .
  • Chirality : Enantiomers (e.g., (R)- vs. (S)-forms) show differences in synthesis yields and purity. For instance, (S)-6-Bromo-5-fluoro-THN-1-amine was synthesized with a 75% yield using tert-butanesulfinyl chiral auxiliaries .

Non-Halogenated Tetrahydronaphthalen-amines

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Affinity Data (e.g., Receptor Binding)
trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine Cyclohexyl (4), N,N-dimethyl 271.41 137–139 Moderate affinity for σ receptors
trans-4-Biphenyl-3-yl-N,N-dimethyl-THN-2-amine Biphenyl (4), N,N-dimethyl 317.45 N/A (oil) High lipophilicity; potential CNS activity
5-Methoxy-THN-1-amine hydrochloride OCH₃ (5) 209.67 (free base) N/A Intermediate in opioid analog synthesis

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., biphenyl) increase lipophilicity, enhancing blood-brain barrier penetration .
  • Receptor Affinity : N,N-Dimethyl groups at position 2 (e.g., trans-4-Cyclohexyl derivative) correlate with σ receptor binding, a target for neurological disorders .

Biological Activity

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₁BrFN
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 1259611-20-5

The structural configuration includes a tetrahydronaphthalene core with bromine and fluorine substituents, contributing to its distinct reactivity and biological profile. The presence of these halogens may influence its interaction with biological targets.

Research indicates that 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit various biological activities, including:

  • Receptor Modulation : The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT2 receptor subtypes. It shows promise as a potential modulator in neuropharmacology .
  • Anticancer Properties : Preliminary studies suggest that similar compounds within its class may inhibit cancer cell growth. For example, derivatives of tetrahydronaphthalene have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

  • Serotonin Receptor Interaction : A study assessed the binding affinity of related compounds at human recombinant 5-HT2 receptor subtypes. The results indicated that certain analogs could selectively activate or inhibit these receptors, suggesting a potential role in treating mood disorders .
  • Anticancer Activity : Research conducted on structurally similar compounds revealed significant growth inhibition in tumorigenic cell lines without affecting non-tumorigenic cells. This selectivity underscores the therapeutic potential of such compounds in oncology .
  • In Silico Studies : Computational docking studies have been performed to predict the binding interactions of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with various biological targets. These studies help elucidate the mechanism of action and optimize lead compounds for drug development .

Comparative Analysis with Similar Compounds

The following table compares 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amineContains chlorine instead of fluorinePotentially different reactivity profile
5-Iodo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amineContains iodine instead of bromineIncreased lipophilicity due to iodine
5-Bromo-N,N-dimethylamino-naphthalenesN,N-dimethyl substitution on amineDifferent pharmacological properties

The presence of both bromine and fluorine in 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine distinguishes it from these similar compounds and may enhance its biological activity.

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